4,5-dibromo-2-ethyl-1H-imidazole chemical properties and structure
4,5-dibromo-2-ethyl-1H-imidazole chemical properties and structure
An In-Depth Technical Guide to 4,5-Dibromo-2-ethyl-1H-imidazole: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, polyhalogenated heterocycles serve as critical linchpins for the modular assembly of complex Active Pharmaceutical Ingredients (APIs). 4,5-dibromo-2-ethyl-1H-imidazole (CAS: 4002-82-8) is a highly versatile, bifunctional building block[1]. Characterized by its electron-rich imidazole core, a sterically directing 2-ethyl substituent, and two highly reactive carbon-bromine bonds, this compound is heavily utilized in the synthesis of fused heterocyclic systems. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous analysis of its physicochemical properties, validated synthetic methodologies, and its pivotal role in developing Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.
Physicochemical Properties & Molecular Architecture
The utility of 4,5-dibromo-2-ethyl-1H-imidazole stems directly from its structural topology. The imidazole ring is an electron-rich aromatic system. The presence of the ethyl group at the C2 position serves a dual purpose: it increases the overall lipophilicity of the molecule (crucial for blood-brain barrier penetration in CNS-targeted drugs) and sterically blocks the C2 position, directing electrophilic attacks exclusively to the C4 and C5 positions.
The subsequent introduction of two bromine atoms at C4 and C5 transforms the electron-rich imidazole into an electrophilic scaffold. These bromines act as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr), allowing for orthogonal functionalization.
Quantitative Data Summary
Data synthesized from verified chemical repositories[2].
| Property | Value | Scientific Implication |
| IUPAC Name | 4,5-dibromo-2-ethyl-1H-imidazole | Standardized nomenclature for regulatory filing. |
| CAS Number | 4002-82-8 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C5H6Br2N2 | Dictates stoichiometric calculations in synthesis. |
| Molecular Weight | 253.92 g/mol | Relatively low MW, allowing for downstream additions without violating Lipinski’s Rule of 5. |
| Polar Surface Area (PSA) | 28.68 Ų | Excellent permeability profile for CNS-targeted API development. |
| SMILES | CCC1=NC(Br)=C(Br)N1 | Computational descriptor for in-silico docking and modeling. |
Synthetic Methodology: Electrophilic Aromatic Bromination
The synthesis of 4,5-dibromo-2-ethyl-1H-imidazole relies on the electrophilic aromatic substitution of 2-ethylimidazole. The following protocol is a self-validating system adapted from established pharmaceutical patent literature (e.g., US Patent 6,579,876)[3].
Experiential Insight & Causality
Bromination of the imidazole ring is highly exothermic. If temperature is not strictly controlled, the reaction can lead to oxidative cleavage of the ring or uncontrolled polymerization. Chloroform (CHCl3) is selected as the solvent because it is inert to bromine and provides excellent solubility for both the starting material and the halogenating agent. The extended reaction time at room temperature is kinetically necessary; the addition of the first bromine atom exerts a strong electron-withdrawing effect, deactivating the ring and significantly slowing down the second bromination event at the adjacent carbon.
Step-by-Step Protocol
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Preparation & Cooling: Dissolve 0.6 moles (approx. 57.6 g) of 2-ethylimidazole in 700 mL of anhydrous chloroform (CHCl3) under a strict nitrogen atmosphere. Cool the reaction vessel to 0–5 °C using an ice-salt bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent solvent flash-boiling.
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Electrophilic Addition: Charge an addition funnel with 1.5 moles (approx. 76.8 mL) of elemental bromine (Br2). Add the bromine dropwise over a period of 60 minutes. Causality: Dropwise addition ensures the exotherm is managed and maintains kinetic control, preventing poly-brominated byproducts or ring degradation.
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Primary Maturation: Stir the resulting mixture at 5 °C for an additional 60 minutes to ensure complete mono-bromination.
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Secondary Maturation (Di-substitution): Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir continuously for 48 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the mono-bromo intermediate and the saturation of the di-bromo product.
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Isolation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.
Figure 1: Synthetic workflow for the di-bromination of 2-ethylimidazole.
Applications in Drug Development: CRF1 Receptor Antagonists
The primary high-value application of 4,5-dibromo-2-ethyl-1H-imidazole is its use as a core intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[4]. CRF is a 41-amino acid peptide that acts as the primary physiological regulator of the hypothalamic-pituitary-adrenal (HPA) axis. Hyperactivation of this pathway is heavily implicated in anxiety, depression, and stress-related psychiatric disorders[5].
Mechanistic Role in Scaffold Assembly
To block the CRF1 receptor, small-molecule antagonists require a specific pharmacophore: a lipophilic, rigid core that can interact with the hydrophobic pockets of the receptor (specifically interacting with histidine-199 and methionine-276 in the transmembrane domains)[4].
4,5-dibromo-2-ethyl-1H-imidazole is used to build fused tricyclic or bicyclic systems, such as imidazo[4,5-d]pyridazines [3]. The two adjacent bromine atoms allow for double nucleophilic displacement or sequential cross-coupling with diamines or aryl-boronic acids. This cyclization creates a rigid, planar core, while the 2-ethyl group projects into a highly conserved lipophilic pocket of the CRF1 receptor, anchoring the antagonist and preventing the endogenous CRF peptide from binding.
Figure 2: HPA Axis signaling pathway and intervention by CRF1 Antagonists.
Handling, Stability, and Safety Protocols
As a halogenated heterocycle, 4,5-dibromo-2-ethyl-1H-imidazole requires specific handling to maintain its structural integrity and ensure laboratory safety[6].
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Storage Conditions: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen).
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Photostability: It must be kept in a dark place or in amber glassware. Exposure to ambient UV light can induce homolytic cleavage of the carbon-bromine bonds, leading to radical-mediated debromination and sample degradation.
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Toxicity & Handling: As an active alkylating/arylating agent, it poses risks of skin and eye irritation (GHS Hazard Statements: H302, H315, H319, H335). All handling must be conducted within a certified chemical fume hood using nitrile gloves and safety goggles.
References
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Gilligan et al. "Corticotropin releasing factor antagonists". US Patent 6,579,876 B2. [Link]
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Zorrilla, E. P., & Koob, G. F. "Progress in corticotropin-releasing factor-1 antagonist development". National Center for Biotechnology Information (PMC). [Link]
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Gilligan, P. J., et al. "Synthesis, Corticotropin-Releasing Factor Receptor Binding Affinity, and Pharmacokinetic Properties of Triazolo-, Imidazo-, and Pyrrolopyrimidines and -pyridines". Journal of Medicinal Chemistry. [Link]
Sources
- 1. 4002-82-8 | 4,5-Dibromo-2-ethyl-1H-imidazole - AiFChem [aifchem.com]
- 2. guidechem.com [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 145575-91-3|4-Bromo-2-ethyl-1H-imidazole|BLD Pharm [bldpharm.com]
